(1-cyclopentylpiperidin-4-yl)methanamine chemical properties
(1-cyclopentylpiperidin-4-yl)methanamine chemical properties
An In-Depth Technical Guide to (1-cyclopentylpiperidin-4-yl)methanamine: Chemical Properties and Synthetic Strategies
Introduction
(1-cyclopentylpiperidin-4-yl)methanamine is a disubstituted piperidine derivative that has garnered significant interest within the fields of medicinal chemistry and organic synthesis. As a bifunctional molecule, it features a primary amine ripe for derivatization and a tertiary amine embedded within a sterically defined piperidine ring, which is further substituted with a cyclopentyl group. This unique combination of structural motifs makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Piperidine rings are a common feature in many approved drugs, valued for their ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a rigid scaffold for orienting pharmacophoric elements.
This technical guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of (1-cyclopentylpiperidin-4-yl)methanamine. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors. The discussion emphasizes the rationale behind synthetic choices and provides detailed protocols, reflecting a field-proven perspective on its practical application.
Physicochemical and Structural Properties
The core structure of (1-cyclopentylpiperidin-4-yl)methanamine dictates its physical and chemical behavior. The presence of two nitrogen atoms, one primary and one tertiary, allows for hydrogen bonding and protonation, influencing its solubility and basicity. The cyclopentyl group adds lipophilicity, which can be crucial for modulating pharmacokinetic properties in drug candidates.
| Property | Value | Source(s) |
| IUPAC Name | (1-cyclopentylpiperidin-4-yl)methanamine | N/A |
| Molecular Formula | C₁₁H₂₂N₂ | [1] |
| Molecular Weight | 182.31 g/mol | [1][2] |
| CAS Number | 132864-60-9 | [1] |
| Appearance | Liquid (predicted/reported) | [3] |
| pKa (Predicted) | ~10.5 (primary amine), ~9.0 (tertiary amine) | N/A |
| Solubility | Soluble in polar organic solvents; slightly soluble in water. | [4][5] |
| Storage Temperature | +4 °C or Sealed in dry, 2-8°C | [3][5] |
Note: pKa values are estimates based on analogous structures and are influenced by the specific molecular environment. Experimental determination is recommended for precise values.
Synthesis and Mechanistic Rationale
The synthesis of (1-cyclopentylpiperidin-4-yl)methanamine can be approached through several strategic disconnections. A highly efficient and common route involves a two-step sequence starting from a commercially available piperidine derivative: N-alkylation followed by nitrile reduction. This approach is favored for its high yields and the reliability of the chemical transformations involved.
Preferred Synthetic Pathway: N-Alkylation and Nitrile Reduction
This strategy begins with the N-alkylation of 4-cyanopiperidine with a suitable cyclopentyl electrophile, followed by the chemical reduction of the nitrile group to the primary amine.
Caption: Synthetic workflow for (1-cyclopentylpiperidin-4-yl)methanamine.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-Cyclopentylpiperidine-4-carbonitrile
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Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanopiperidine (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq) as a base, and acetonitrile (ACN) as the solvent.
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Reagent Addition: Add cyclopentyl bromide (1.2 eq) to the suspension. The use of an alkyl bromide is a balance between reactivity and stability; cyclopentyl iodide could offer higher reactivity but is more costly and less stable.
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Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, filter the solid K₂CO₃ and wash with ACN. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Further purification via flash column chromatography (silica gel) may be performed if necessary.
Causality: Potassium carbonate is chosen as a mild, inexpensive, and heterogeneous base, simplifying the workup process as it can be easily filtered off. Acetonitrile is an ideal polar aprotic solvent for this Sₙ2 reaction, effectively solvating the cation while not interfering with the nucleophilic piperidine nitrogen.
Step 2: Synthesis of (1-cyclopentylpiperidin-4-yl)methanamine
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Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF). Extreme caution is required when handling LiAlH₄ as it is highly reactive with water.
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Reagent Addition: Cool the suspension to 0°C using an ice bath. Slowly add a solution of 1-cyclopentylpiperidine-4-carbonitrile (1.0 eq) in anhydrous THF dropwise. The slow addition is critical to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the nitrile starting material is fully consumed.
-
Workup (Fieser method): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to safely quench the excess LiAlH₄ and precipitate aluminum salts, which can be easily filtered.
-
Purification: Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite®, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield (1-cyclopentylpiperidin-4-yl)methanamine. The product is often of sufficient purity for subsequent steps, but can be distilled under vacuum if required.
Causality: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines in high yield. An alternative, safer method is catalytic hydrogenation using Raney Nickel (Raney Ni) and a hydrogen atmosphere.[6] While this avoids pyrophoric reagents, it requires specialized high-pressure equipment.
Spectroscopic Characterization
While specific spectra are proprietary, the structure of (1-cyclopentylpiperidin-4-yl)methanamine allows for the prediction of key spectroscopic features essential for its identification and purity assessment.[7][8]
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¹H NMR: The spectrum would be complex but informative. Expect multiplets in the aliphatic region (1.0-3.5 ppm). Key signals would include:
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A broad singlet for the -NH₂ protons (exchangeable with D₂O).
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A doublet for the -CH₂-NH₂ protons.
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Overlapping multiplets for the piperidine and cyclopentyl ring protons. The proton at the junction of the cyclopentyl group and the piperidine nitrogen would likely appear as a distinct multiplet.
-
-
¹³C NMR: The spectrum should display 11 distinct signals corresponding to the 11 unique carbon atoms in the molecule. The aminomethyl carbon (-CH₂-NH₂) would appear around 45 ppm, while the carbons of the piperidine and cyclopentyl rings would resonate between 25-60 ppm.
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Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak at m/z 182 or 183, respectively.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region, and C-H stretching vibrations just below 3000 cm⁻¹.
Chemical Reactivity and Synthetic Utility
The synthetic value of (1-cyclopentylpiperidin-4-yl)methanamine lies in the differential reactivity of its two nitrogen centers. The primary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions, while the tertiary piperidine nitrogen is primarily basic.
Caption: Key reactions involving the primary amine of the title compound.
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Acylation: The primary amine reacts readily with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form stable amide bonds.[9] This is one of the most common derivatizations in drug discovery to introduce new functionalities.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), yields secondary or tertiary amines.[10] This reaction is highly efficient and proceeds under mild conditions, making it a cornerstone of library synthesis.
-
N-Alkylation: While direct alkylation can be difficult to control and may lead to over-alkylation, it can be achieved with suitable alkyl halides.
-
Sulfonylation: Reaction with sulfonyl chlorides affords sulfonamides, another important functional group in medicinal chemistry known for its hydrogen bonding capabilities and metabolic stability.
The tertiary piperidine nitrogen is a Brønsted-Lowry base and will be protonated under acidic conditions to form a water-soluble salt. This property is frequently exploited to improve the formulation of drug candidates.
Applications in Drug Discovery
The (1-cyclopentylpiperidin-4-yl)methanamine scaffold is a privileged structure in modern drug discovery. Its components contribute to desirable pharmacokinetic and pharmacodynamic properties.
-
Scaffold for CNS Agents: Piperidine derivatives are prevalent in drugs targeting the central nervous system (CNS). The basic nitrogen is often crucial for interaction with neurotransmitter receptors.[4]
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Modulation of Physicochemical Properties: The cyclopentyl group increases the lipophilicity (logP) of the molecule, which can enhance membrane permeability and oral absorption.[6] The piperidine and aminomethyl groups ensure a degree of aqueous solubility, creating a balanced profile.
-
Building Block for Kinase Inhibitors: The piperidine ring can serve as a non-planar scaffold to orient substituents into the specific pockets of kinase active sites. Several kinase inhibitors incorporate piperidine moieties.[11]
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Antiviral and Anti-inflammatory Agents: Substituted piperidines are key components in various therapeutic agents, including CCR5 antagonists for HIV-1 entry inhibition and novel anti-inflammatory drugs.[12][13] The aminomethyl handle provides a convenient attachment point for building out more complex structures targeting these biological pathways.
Conclusion
(1-cyclopentylpiperidin-4-yl)methanamine is a synthetically accessible and highly versatile chemical building block. Its well-defined structure, featuring differentially reactive primary and tertiary amines, provides a robust platform for the development of diverse chemical libraries. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity profile enables chemists to strategically incorporate this valuable scaffold into the design and synthesis of novel therapeutic agents across a wide range of disease areas. The methodologies described herein represent reliable and scalable pathways to access this compound, empowering further innovation in drug discovery and development.
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